molecular formula C12H13ClO2 B608100 INF39

INF39

Cat. No.: B608100
M. Wt: 224.68 g/mol
InChI Key: VTAOWWAFBSFWSG-UHFFFAOYSA-N
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Description

INF39 is a chemical compound known for its role as an irreversible and non-cytotoxic inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex involved in the immune response, particularly in the activation of inflammatory processes. This compound has been identified as a potential therapeutic agent for treating various inflammatory diseases due to its ability to inhibit the activation of the NLRP3 inflammasome .

Mechanism of Action

Target of Action

INF39, also known as Ethyl 2-(2-chlorobenzyl)acrylate or INF-39, is a specific inhibitor for the NLRP3 inflammasome . The NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) is a cytosolic pattern recognition receptor (PRR) that recognizes multiple pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) .

Mode of Action

This compound interrupts NLRP3 activation through direct irreversible binding to NLRP3 and blocking its ATPase activity . This compound has no effect on K+ efflux, ROS generation, or mitochondrial membrane potential, which are the upstream events of NLRP3 inflammasome activation . Moreover, this compound inhibits the interaction between NEK7 and NLRP3, thereby inhibiting the interactions of NLRP3-NLRP3, NLRP3-ASC, ASC oligomerization, and speck formation .

Biochemical Pathways

Once activated, NLRP3 initiates the inflammasome assembly together with the adaptor ASC and the effector caspase-1, leading to caspase-1 activation and subsequent cleavage of IL-1β and IL-18 . Aberrant NLRP3 inflammasome activation is linked with the pathogenesis of multiple inflammatory diseases .

Result of Action

The inhibition of the NLRP3 inflammasome complex with this compound dose-dependently attenuates the decrease in colonic length . Rats treated with this compound display a significant reduction of macroscopic damage score .

Action Environment

It is known that this compound is a nontoxic, irreversible, acrylate-based nlrp3 inhibitor

Biochemical Analysis

Biochemical Properties

INF39 interacts with the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and inflammation . The compound specifically inhibits the activation of the NLRP3 inflammasome but does not inhibit other inflammasomes such as NLRC4 or AIM2 . The inhibition of the NLRP3 inflammasome by this compound is thought to occur through direct irreversible binding to NLRP3 and blocking its ATPase activity .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit the activation of the NLRP3 inflammasome . This inhibition can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18, which are typically produced when the NLRP3 inflammasome is activated . This compound has also been shown to reduce caspase-1 activation and pyroptosis in macrophages .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct irreversible binding to the NLRP3 inflammasome, thereby inhibiting its activation . This binding likely occurs at the ATPase activity site of the NLRP3 protein . By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines and limit the inflammatory response .

Temporal Effects in Laboratory Settings

Given its irreversible binding to the NLRP3 inflammasome, it is likely that the effects of this compound persist as long as the protein complex remains inhibited .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have anti-inflammatory effects . For example, in a rat model of colitis, this compound was able to reduce systemic and colonic inflammation . The study found that significant increments of body weight were observed in inflamed rats under treatment with this compound at doses of 12.5, 25, and 50 mg/kg .

Metabolic Pathways

Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound influences pathways related to inflammation and innate immunity .

Transport and Distribution

Given its small molecular size and lipophilic nature, it is likely that this compound can readily diffuse across cell membranes .

Subcellular Localization

Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound localizes to the cytosol where the NLRP3 inflammasome is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

INF39, also known as ethyl 2-(2-chlorobenzyl)acrylate, can be synthesized through a series of chemical reactions. The synthesis typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

INF39 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives of this compound, such as amides or thiol esters, and hydrolysis products like 2-chlorobenzyl alcohol and the corresponding carboxylic acid .

Scientific Research Applications

INF39 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

INF39 is unique in its irreversible and non-cytotoxic inhibition of the NLRP3 inflammasome. Similar compounds include:

This compound stands out due to its irreversible binding and lack of cytotoxicity, making it a valuable tool for long-term studies and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAOWWAFBSFWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of ethyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate (step 1, 14.6 g, 41.9 mmol) and 37% formaldehyde in water (20 mL) was added a solution of potassium carbonate (17.4 g) in water (80 mL) at the room temperature and the mixture was stirred for 6 h at 90° C. After cooling to room temperature, the mixture was extracted with diethyl ether (300 mL), and then the organic layer washed with brine (100 mL), dried over magnesium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (300 g) eluting with hexane/ethyl acetate (30/1) to afford 6.57 g (70%) of the title compound as a colorless oil:
Name
ethyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
70%

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